![molecular formula C18H19BrN2O3 B2795462 N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide CAS No. 899951-19-0](/img/structure/B2795462.png)
N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide
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Overview
Description
N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a bromofuran moiety and a p-tolyl group attached to the piperidine ring. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the bromofuran intermediate: This can be achieved by brominating furan using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Acylation of the piperidine ring: The piperidine ring is acylated using the bromofuran intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Introduction of the p-tolyl group: The p-tolyl group can be introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks a p-tolyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- Preliminary studies indicate that N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide may exhibit anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) . This suggests its potential utility in developing non-steroidal anti-inflammatory drugs (NSAIDs).
-
Molecular Docking Studies :
- Molecular docking analyses have shown that this compound can effectively bind to COX-2, indicating good binding affinity and potential as a lead compound for further drug development . Such studies provide insights into the interaction mechanisms between the compound and target proteins, guiding optimization for enhanced biological activity.
-
Biological Activity :
- Similar compounds have demonstrated various biological activities, including antimicrobial and anticancer properties. The structural features of this compound may confer similar activities, making it a candidate for further investigation in these areas .
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to this compound, highlighting their unique features and potential applications:
This comparative analysis illustrates the versatility of furan derivatives in medicinal chemistry and their potential for diverse biological activities.
Mechanism of Action
The mechanism of action of N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The bromofuran moiety and p-tolyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chlorofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide
- N-(5-bromofuran-2-carbonyl)-N-(m-tolyl)piperidine-1-carboxamide
- N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide
Uniqueness
N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide is unique due to the specific combination of the bromofuran moiety and the p-tolyl group attached to the piperidine ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic organic compound notable for its complex structure, which includes a furan moiety, a p-tolyl group, and a piperidine ring. Its molecular formula is C18H19BrN2O3, and it has garnered attention in medicinal chemistry for its potential biological activities, particularly as an anti-inflammatory agent and a candidate for further drug development.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C18H19BrN2O3 |
Molecular Weight | 391.3 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO |
Anti-Inflammatory Potential
Preliminary studies indicate that this compound may exhibit significant anti-inflammatory properties. This potential is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Molecular docking studies suggest that this compound can bind effectively to COX-2, indicating its potential as a lead compound for the development of anti-inflammatory drugs .
Case Study: COX Inhibition
In a study evaluating the binding affinity of various compounds to COX-2, this compound showed promising results. The compound's interaction with the enzyme was characterized by favorable binding energies, suggesting that modifications to enhance these interactions could lead to more potent derivatives .
Anticancer Activity
Research into piperidine derivatives has highlighted their potential in cancer therapy. This compound fits within this category, with studies indicating that similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, analogs of piperidine have been shown to induce apoptosis in tumor cells, making them candidates for further investigation in oncology .
Structure-Activity Relationship (SAR)
The unique combination of structural features in this compound contributes to its biological activity. The presence of the furan ring and the piperidine structure enhances its interaction with biological targets. SAR studies have indicated that modifications at specific sites on the molecule can significantly impact its efficacy and selectivity towards COX enzymes and cancer cell lines .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
N-(5-bromofuran-2-carbonyl)isonicotinohydrazide | Structure | Potential COX-2 inhibitor |
1-(5-Bromofuran-2-carbonyl)piperidine-4-carboxylic acid | Structure | Different substitution pattern on the piperidine ring |
4-(p-Tolyl)thiazole-2-carboxamide | Structure | Features a thiazole ring; potential antimicrobial activity |
These comparisons highlight the versatility of furan derivatives in medicinal chemistry and their diverse biological activities.
Properties
IUPAC Name |
N-(5-bromofuran-2-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-13-5-7-14(8-6-13)21(17(22)15-9-10-16(19)24-15)18(23)20-11-3-2-4-12-20/h5-10H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWCLGHFORIPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=C(O2)Br)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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